REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7]O)[N:6]=1.BrC1C=C(F)C(C[N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=C(F)C=1>>[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(N1)CO
|
Name
|
1-(4-bromo-2,6-difluoro-benzyl)-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CN2CCCCC2)C(=C1)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(N1)CN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |